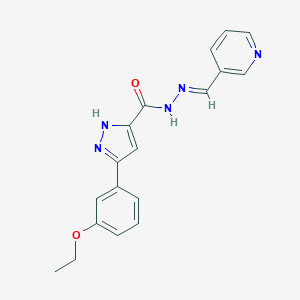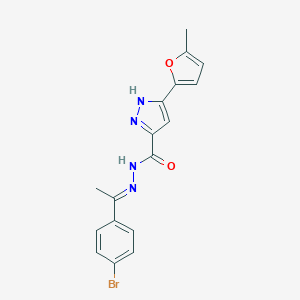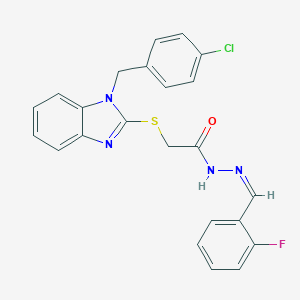![molecular formula C28H24ClN3O4S B380070 3-{2-[4-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B380070.png)
3-{2-[4-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{2-[4-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule featuring a benzothiophene core, a piperazine ring, and a tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the benzothiophene core reacts with a piperazine derivative.
Formation of the Tricyclic Structure: The tricyclic structure is formed through a series of cyclization reactions, involving the intermediate compounds formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[4-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the benzothiophene core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-{2-[4-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{2-[4-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
3-{2-[4-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as and share structural similarities.
Uniqueness: The presence of the tricyclic structure and the specific arrangement of functional groups make this compound unique, potentially leading to distinct biological activities and applications.
Propriétés
Formule moléculaire |
C28H24ClN3O4S |
|---|---|
Poids moléculaire |
534g/mol |
Nom IUPAC |
2-[2-[4-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C28H24ClN3O4S/c1-36-18-8-9-19-22(16-18)37-25(24(19)29)28(35)31-13-10-30(11-14-31)12-15-32-26(33)20-6-2-4-17-5-3-7-21(23(17)20)27(32)34/h2-9,16H,10-15H2,1H3 |
Clé InChI |
NBEAQRDXQWUUTG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)Cl |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(E)-({[3-(1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B379990.png)
![N'-(3-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380002.png)

![N'-[3-(benzyloxy)benzylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380006.png)
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B380007.png)

![2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N'-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380012.png)
![2-{2-[(Z)-{[2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID](/img/structure/B380013.png)
![2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N'-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380019.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B380020.png)
![2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380025.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B380026.png)
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380029.png)
